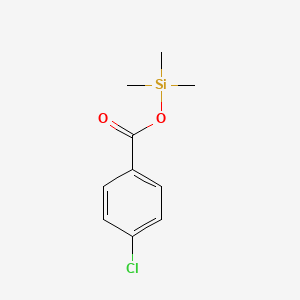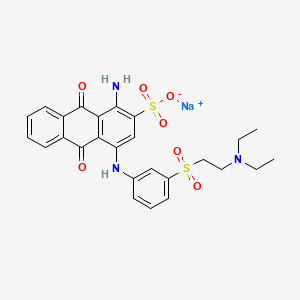
1-Amino-4-(3-((2-(diethylamino)ethyl)sulphonyl)anilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-4-(3-((2-(diethylamino)ethyl)sulphonyl)anilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid, sodium salt is a complex organic compound. It belongs to the class of anthraquinone derivatives, which are known for their diverse biological and chemical properties. This compound is particularly notable for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-(3-((2-(diethylamino)ethyl)sulphonyl)anilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid, sodium salt typically involves nucleophilic substitution reactions. One common method starts with bromaminic acid sodium salt, which undergoes substitution of the bromine atom by an aryl or alkylamino group . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature and pressure control is crucial to maintain consistent reaction conditions and optimize the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-4-(3-((2-(diethylamino)ethyl)sulphonyl)anilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid, sodium salt undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, especially involving the amino and sulphonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Potassium carbonate in DMF or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Wissenschaftliche Forschungsanwendungen
1-Amino-4-(3-((2-(diethylamino)ethyl)sulphonyl)anilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various dyes and pigments.
Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins.
Medicine: Explored for its therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The sulphonyl and amino groups play a crucial role in these interactions, facilitating binding to proteins and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Amino-4-bromo-9,10-anthraquinone: Another anthraquinone derivative with similar chemical properties.
1-Amino-4-(2-hydroxyethyl)amino-9,10-anthraquinone: Contains a hydroxyethyl group instead of the diethylaminoethyl group.
Uniqueness
1-Amino-4-(3-((2-(diethylamino)ethyl)sulphonyl)anilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid, sodium salt is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulphonyl and diethylaminoethyl groups enhances its solubility and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
97259-66-0 |
|---|---|
Molekularformel |
C26H26N3NaO7S2 |
Molekulargewicht |
579.6 g/mol |
IUPAC-Name |
sodium;1-amino-4-[3-[2-(diethylamino)ethylsulfonyl]anilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C26H27N3O7S2.Na/c1-3-29(4-2)12-13-37(32,33)17-9-7-8-16(14-17)28-20-15-21(38(34,35)36)24(27)23-22(20)25(30)18-10-5-6-11-19(18)26(23)31;/h5-11,14-15,28H,3-4,12-13,27H2,1-2H3,(H,34,35,36);/q;+1/p-1 |
InChI-Schlüssel |
LCGQTJLXXLTGSR-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CC)CCS(=O)(=O)C1=CC=CC(=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


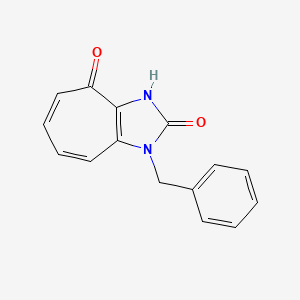

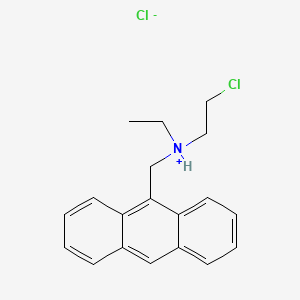




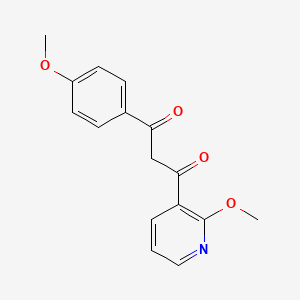

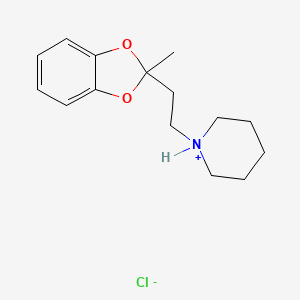

![3-amino-3-[2-(2,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13780663.png)
